N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)pyrazine-2-carboxamide
CAS No.: 1040660-22-7
Cat. No.: VC11967666
Molecular Formula: C16H17N5O4
Molecular Weight: 343.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040660-22-7 |
|---|---|
| Molecular Formula | C16H17N5O4 |
| Molecular Weight | 343.34 g/mol |
| IUPAC Name | N-[2-(7-methoxy-1,8-dioxo-3,4-dihydropyrido[1,2-a]pyrazin-2-yl)ethyl]pyrazine-2-carboxamide |
| Standard InChI | InChI=1S/C16H17N5O4/c1-25-14-10-21-7-6-20(16(24)12(21)8-13(14)22)5-4-19-15(23)11-9-17-2-3-18-11/h2-3,8-10H,4-7H2,1H3,(H,19,23) |
| Standard InChI Key | XGMMMBSGUMBKPJ-UHFFFAOYSA-N |
| SMILES | COC1=CN2CCN(C(=O)C2=CC1=O)CCNC(=O)C3=NC=CN=C3 |
| Canonical SMILES | COC1=CN2CCN(C(=O)C2=CC1=O)CCNC(=O)C3=NC=CN=C3 |
Introduction
N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)pyrazine-2-carboxamide is a complex organic compound featuring a pyrido[1,2-a]pyrazine moiety linked to a pyrazine-2-carboxamide group. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents.
Synthesis
The synthesis of N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)pyrazine-2-carboxamide can be approached through several synthetic routes. One common method involves the condensation of appropriate pyridine and pyrazine derivatives with carboxylic acid derivatives under acidic or basic conditions.
Chemical Reactivity
This compound can participate in various chemical reactions typical for amides and heterocyclic compounds. Its reactivity is influenced by the presence of multiple functional groups, which may interact with biological targets such as enzymes or receptors.
Potential Biological Activity
Research suggests that compounds with similar structural motifs may inhibit key enzymes involved in viral replication or cellular signaling pathways. This could involve competitive inhibition at active sites or allosteric modulation. Molecular docking studies could provide insights into binding affinities and interaction modes with target proteins.
Applications
N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)pyrazine-2-carboxamide has potential applications in the development of novel drug candidates with improved efficacy against specific targets. Further exploration in preclinical studies will help determine its viability as a therapeutic agent.
Stability and Sensitivity
Similar compounds exhibit significant stability under physiological conditions but may be sensitive to extreme pH levels. This sensitivity highlights the need for careful handling and storage conditions to maintain the compound's integrity.
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